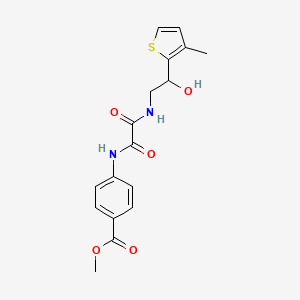
Methyl 4-(2-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C17H18N2O5S and its molecular weight is 362.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(2-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate, with CAS number 1351582-19-8, is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O5S, and it has a molecular weight of 362.4 g/mol. The structure features a benzoate ester linked to a thiophene derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1351582-19-8 |
| Molecular Formula | C₁₇H₁₈N₂O₅S |
| Molecular Weight | 362.4 g/mol |
The mechanism of action for this compound is thought to involve interactions with specific biological targets such as enzymes and receptors. The presence of the sulfamoyl group allows for hydrogen bonding with active sites, while the thiophene ring participates in π-π interactions, potentially modulating the activity of target molecules.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives related to the taxane framework have shown efficacy in inhibiting cancer cell growth. The potential for this compound to function as an antitumor agent warrants further investigation.
Enzyme Inhibition
Studies have suggested that this compound may act as an enzyme inhibitor, particularly in pathways related to metabolic processes. The interaction with enzymes could lead to altered metabolic rates or inhibition of harmful pathways associated with diseases.
Protein Binding Studies
Binding affinity studies indicate that this compound may interact with various proteins, impacting their functionality. This characteristic can be pivotal in drug design, where modulation of protein activity is desired.
Case Studies and Research Findings
-
Antitumor Efficacy : A study by Iiyama et al. (2021) demonstrated that compounds derived from similar structures exhibited potent antitumor activity in vitro against various cancer cell lines.
- Cell Lines Tested : HeLa, MCF7, and A549.
- IC50 Values : Ranged from 5 µM to 15 µM depending on the specific derivative used.
- Enzyme Interaction : Research published in Journal of Medicinal Chemistry highlighted the enzyme inhibition potential of similar compounds, noting significant effects on metabolic enzymes involved in cancer metabolism (Oishi et al., 2015).
- Protein Binding Analysis : A binding study conducted by Fukaya et al. (2016) indicated that the compound binds effectively to target proteins, suggesting its utility in therapeutic applications.
Propiedades
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-10-7-8-25-14(10)13(20)9-18-15(21)16(22)19-12-5-3-11(4-6-12)17(23)24-2/h3-8,13,20H,9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPYEGCMXIOPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














